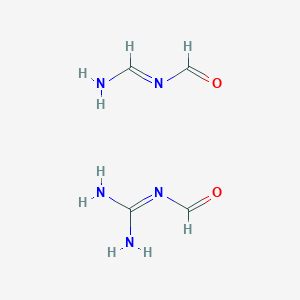
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are organic compounds that belong to the class of formamides. These compounds are characterized by the presence of a formamide group, which is a functional group consisting of a formyl group attached to an amine. They are known for their versatility in various chemical reactions and applications in different fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide can be synthesized through several methods. One common method involves the reaction of formic acid with amines under specific conditions. For example, the reaction of formic acid with methylamine can yield N-(aminomethylidene)formamide. The reaction conditions typically involve the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of these compounds often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable .
Analyse Des Réactions Chimiques
Types of Reactions
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert these compounds into their respective amines.
Substitution: They can participate in substitution reactions where the formamide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of N-(aminomethylidene)formamide can yield formamide oxides, while reduction can produce methylamine .
Applications De Recherche Scientifique
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide have a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide involves their interaction with specific molecular targets and pathways. These compounds can act as nucleophiles or electrophiles in various chemical reactions, depending on the reaction conditions. Their ability to form stable intermediates and transition states makes them valuable in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds include N,N-dimethylformamide, N,N-diethylformamide, and N,N-dimethylacetamide. These compounds share similar structural features and chemical properties .
Uniqueness
What sets N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide apart is their unique reactivity and versatility in different chemical reactions. Their ability to participate in a wide range of reactions makes them valuable intermediates in organic synthesis .
Conclusion
N-(aminomethylidene)formamide and N-(diaminomethylidene)formamide are versatile compounds with significant applications in various fields Their unique chemical properties and reactivity make them valuable in scientific research and industrial applications
Propriétés
Numéro CAS |
493016-59-4 |
|---|---|
Formule moléculaire |
C4H9N5O2 |
Poids moléculaire |
159.15 g/mol |
Nom IUPAC |
N-(aminomethylidene)formamide;N-(diaminomethylidene)formamide |
InChI |
InChI=1S/C2H5N3O.C2H4N2O/c3-2(4)5-1-6;3-1-4-2-5/h1H,(H4,3,4,5,6);1-2H,(H2,3,4,5) |
Clé InChI |
IFUOQRDDKUGDHV-UHFFFAOYSA-N |
SMILES canonique |
C(=NC=O)N.C(=O)N=C(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxyethanesulfonic acid](/img/structure/B14232485.png)
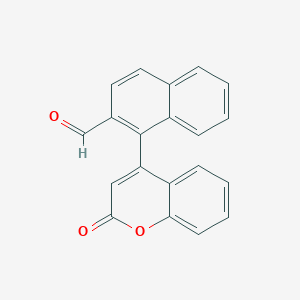
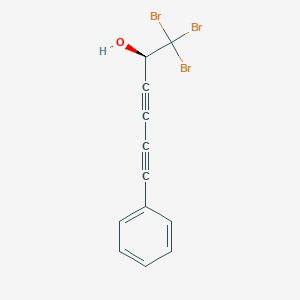

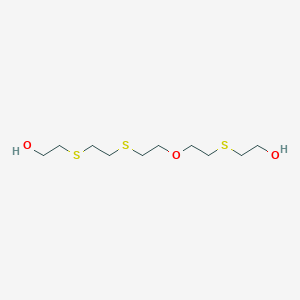
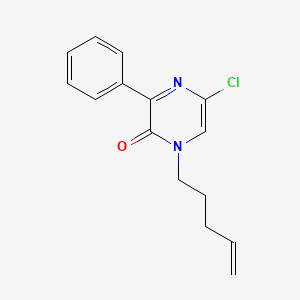

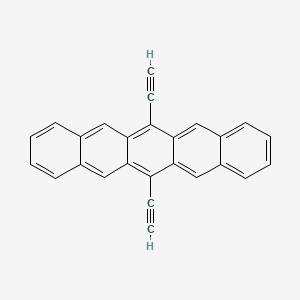
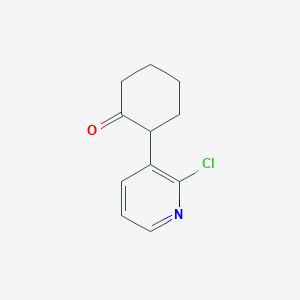
![3H-Imidazo[4,5-b][1,2,5]thiadiazolo[3,4-d]pyridine](/img/structure/B14232537.png)
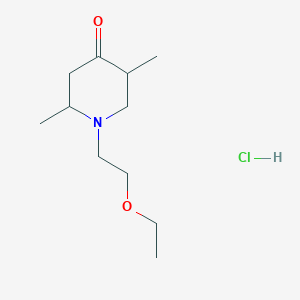
![Cyclohexanone, 2,6-bis[(3-fluoro-4-hydroxyphenyl)methylene]-](/img/structure/B14232540.png)
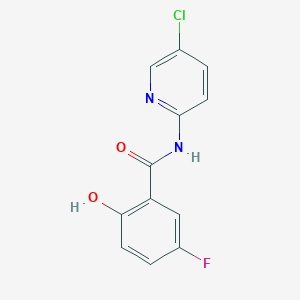
![(1S,2R,5S)-8-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14232565.png)
